molecular formula C15H13BrO B1279904 3-(3-Bromophenyl)propiophenone CAS No. 65565-12-0

3-(3-Bromophenyl)propiophenone

Cat. No.: B1279904
CAS No.: 65565-12-0
M. Wt: 289.17 g/mol
InChI Key: BAYQGOLZHMIKGU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propiophenone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)propiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H4Br} + \text{CH3CH2COCl} \rightarrow \text{C9H9BrO} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 3-(3-Bromophenyl)propanoic acid.

    Reduction: 3-(3-Bromophenyl)propan-1-ol.

    Substitution: 3-(3-Methoxyphenyl)propiophenone.

Scientific Research Applications

3-(3-Bromophenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-(3-Chlorophenyl)propiophenone: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Fluorophenyl)propiophenone: Contains a fluorine atom at the meta position.

    3-(3-Methylphenyl)propiophenone: Features a methyl group instead of a halogen.

Uniqueness: 3-(3-Bromophenyl)propiophenone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYQGOLZHMIKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483004
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65565-12-0
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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